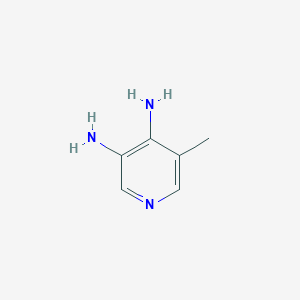

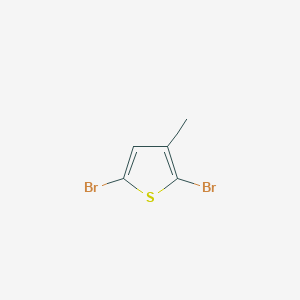

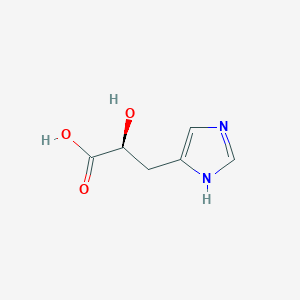

![molecular formula C11H13NO3S2 B084102 2-[2,3-Bis(sulfanyl)propylcarbamoyl]benzoic acid CAS No. 13312-78-2](/img/structure/B84102.png)

2-[2,3-Bis(sulfanyl)propylcarbamoyl]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[2,3-Bis(sulfanyl)propylcarbamoyl]benzoic acid, also known as DTT (dithiothreitol), is a reducing agent commonly used in biochemistry and molecular biology experiments. It is a small molecule with a molecular weight of 154.25 g/mol and a chemical formula of C4H10O4S2. DTT is widely used due to its ability to break disulfide bonds, which are important in protein structure and function.

Wirkmechanismus

2-[2,3-Bis(sulfanyl)propylcarbamoyl]benzoic acid works by breaking the disulfide bonds in proteins, which are important for protein stability and function. The thiol groups in 2-[2,3-Bis(sulfanyl)propylcarbamoyl]benzoic acid react with the disulfide bonds, forming a stable thiol-disulfide exchange. This reaction reduces the disulfide bonds to thiol groups, which can be further oxidized to form new disulfide bonds. The reduction of disulfide bonds by 2-[2,3-Bis(sulfanyl)propylcarbamoyl]benzoic acid can also be used to denature proteins, making them more accessible for analysis.

Biochemische Und Physiologische Effekte

2-[2,3-Bis(sulfanyl)propylcarbamoyl]benzoic acid has been shown to have antioxidant properties and can protect cells from oxidative stress. It has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. 2-[2,3-Bis(sulfanyl)propylcarbamoyl]benzoic acid has been used in the treatment of diseases such as arthritis and asthma. However, the use of 2-[2,3-Bis(sulfanyl)propylcarbamoyl]benzoic acid in vivo is limited due to its toxicity and potential for side effects.

Vorteile Und Einschränkungen Für Laborexperimente

2-[2,3-Bis(sulfanyl)propylcarbamoyl]benzoic acid is a commonly used reducing agent in biochemistry and molecular biology experiments. It is relatively inexpensive and easy to use. However, 2-[2,3-Bis(sulfanyl)propylcarbamoyl]benzoic acid can be toxic to cells and can interfere with some assays. It is also sensitive to air and can oxidize quickly, so it must be stored properly. In addition, the reduction of disulfide bonds can be irreversible, which can limit the use of 2-[2,3-Bis(sulfanyl)propylcarbamoyl]benzoic acid in some experiments.

Zukünftige Richtungen

Future research on 2-[2,3-Bis(sulfanyl)propylcarbamoyl]benzoic acid could focus on developing new reducing agents that are less toxic and more stable. There is also potential for the use of 2-[2,3-Bis(sulfanyl)propylcarbamoyl]benzoic acid in drug delivery systems, as it can break disulfide bonds in drug conjugates. Further studies on the antioxidant and anti-inflammatory properties of 2-[2,3-Bis(sulfanyl)propylcarbamoyl]benzoic acid could lead to new treatments for diseases such as arthritis and asthma. Additionally, the use of 2-[2,3-Bis(sulfanyl)propylcarbamoyl]benzoic acid in the synthesis of peptides could be further explored.

Synthesemethoden

2-[2,3-Bis(sulfanyl)propylcarbamoyl]benzoic acid can be synthesized by reacting thionyl chloride with 3-mercaptopropionic acid to form 3-mercaptopropionyl chloride. This intermediate is then reacted with 2-amino benzoic acid to form 2-[2,3-Bis(sulfanyl)propylcarbamoyl]benzoic acid. The reaction is typically performed in anhydrous conditions and under nitrogen gas to prevent oxidation of the thiol groups. The final product is purified by recrystallization or column chromatography.

Wissenschaftliche Forschungsanwendungen

2-[2,3-Bis(sulfanyl)propylcarbamoyl]benzoic acid is commonly used in biochemistry and molecular biology experiments to reduce disulfide bonds in proteins. This allows for the study of protein structure and function and can be used in a variety of techniques such as western blotting, protein purification, and enzyme assays. 2-[2,3-Bis(sulfanyl)propylcarbamoyl]benzoic acid is also used in the synthesis of peptides and in the preparation of cell lysates for protein analysis.

Eigenschaften

CAS-Nummer |

13312-78-2 |

|---|---|

Produktname |

2-[2,3-Bis(sulfanyl)propylcarbamoyl]benzoic acid |

Molekularformel |

C11H13NO3S2 |

Molekulargewicht |

271.4 g/mol |

IUPAC-Name |

2-[2,3-bis(sulfanyl)propylcarbamoyl]benzoic acid |

InChI |

InChI=1S/C11H13NO3S2/c13-10(12-5-7(17)6-16)8-3-1-2-4-9(8)11(14)15/h1-4,7,16-17H,5-6H2,(H,12,13)(H,14,15) |

InChI-Schlüssel |

RBQLFMWAHVCZID-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)NCC(CS)S)C(=O)O |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)NCC(CS)S)C(=O)O |

Synonyme |

2,3-DPPA 2-(((2,3-dimercaptopropyl)amino)carbonyl)benzoic acid N-(2,3-dimercaptopropyl)phthalamidic acid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

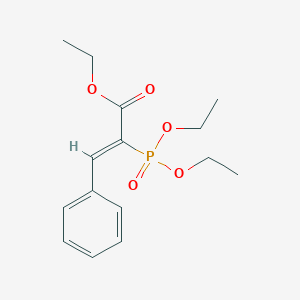

![[2-[(8R,9S,10R,13S,14S,16S,17R)-16-bromo-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B84028.png)

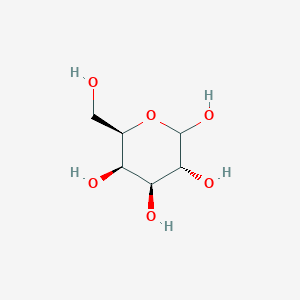

![5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-phenyl-](/img/structure/B84042.png)